molecular formula C12H14N4O3 B14086538 5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

Cat. No.: B14086538
M. Wt: 262.26 g/mol
InChI Key: RSMIYIJRSZAWDI-UHFFFAOYSA-N
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Description

(1S,2R,5S)-5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminoimidazo[1,2-a]pyrazine moiety attached to a cyclopentene ring with hydroxymethyl and diol functionalities. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,5S)-5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the aminoimidazo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrazine and an aldehyde or ketone.

    Attachment to the cyclopentene ring: The aminoimidazo[1,2-a]pyrazine core is then coupled with a cyclopentene derivative through a series of reactions, including nucleophilic substitution and reduction.

    Introduction of hydroxymethyl and diol groups: The final steps involve the functionalization of the cyclopentene ring to introduce the hydroxymethyl and diol groups, which can be achieved through selective oxidation and reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and purification techniques to ensure the production of high-purity material.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The amino group can be reduced to form corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aminoimidazo[1,2-a]pyrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary or secondary amines.

Scientific Research Applications

(1S,2R,5S)-5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.

    Industry: Its chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets. The aminoimidazo[1,2-a]pyrazine moiety can bind to enzymes or receptors, modulating their activity. The hydroxymethyl and diol groups may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,5S)-5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is unique due to its combination of an aminoimidazo[1,2-a]pyrazine core with a cyclopentene ring bearing hydroxymethyl and diol functionalities. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler compounds like dichloroaniline and amiodarone-related compounds.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

5-(8-aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol

InChI

InChI=1S/C12H14N4O3/c13-11-12-15-4-8(16(12)2-1-14-11)7-3-6(5-17)9(18)10(7)19/h1-4,7,9-10,17-19H,5H2,(H2,13,14)

InChI Key

RSMIYIJRSZAWDI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=N1)N)C3C=C(C(C3O)O)CO

Origin of Product

United States

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